molecular formula C23H23FN2O4S B300417 N-(4-ethoxyphenyl)-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide

N-(4-ethoxyphenyl)-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide

カタログ番号: B300417
分子量: 442.5 g/mol
InChIキー: JEAVIGHKSYSRJG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-ethoxyphenyl)-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide, commonly known as EFAVIRENZ, is an antiretroviral drug used to treat HIV infection. It belongs to the non-nucleoside reverse transcriptase inhibitor (NNRTI) class of drugs and is used in combination with other antiretroviral drugs to suppress viral replication and improve the immune system.

作用機序

Efavirenz works by inhibiting the reverse transcriptase enzyme, which is responsible for the replication of HIV. By blocking this enzyme, Efavirenz prevents the virus from replicating and spreading throughout the body.
Biochemical and physiological effects:
Efavirenz has been shown to have a number of biochemical and physiological effects, including reducing viral load, increasing CD4 cell counts, and improving immune function. It has also been associated with a number of side effects, including dizziness, headache, and insomnia.

実験室実験の利点と制限

Efavirenz has a number of advantages for use in lab experiments, including its well-established mechanism of action and its effectiveness in treating HIV infection. However, it also has limitations, including its potential for toxicity and its narrow therapeutic window.

将来の方向性

There are a number of future directions for research on Efavirenz, including the development of new formulations and delivery methods, the exploration of its potential use in preventing HIV transmission, and the investigation of its potential use in treating other viral infections. Additionally, further research is needed to better understand the mechanisms underlying its side effects and to develop strategies for managing these side effects in patients.

合成法

The synthesis of Efavirenz involves several steps, starting with the condensation of 4-ethoxyaniline and 4-fluorobenzenesulfonyl chloride to form 4-fluoro-4'-ethoxybenzenesulfonanilide. This intermediate is then reacted with 2-chloro-N-(2,6-dimethylphenyl)acetamide in the presence of a base to form Efavirenz.

科学的研究の応用

Efavirenz has been extensively studied for its effectiveness in treating HIV infection. It has been shown to significantly reduce viral load and increase CD4 cell counts in patients with HIV. Efavirenz is also being studied for its potential use in preventing HIV transmission, particularly in high-risk populations.

特性

分子式

C23H23FN2O4S

分子量

442.5 g/mol

IUPAC名

N-(4-ethoxyphenyl)-2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C23H23FN2O4S/c1-3-30-21-12-8-19(9-13-21)25-23(27)16-26(20-10-6-18(24)7-11-20)31(28,29)22-14-4-17(2)5-15-22/h4-15H,3,16H2,1-2H3,(H,25,27)

InChIキー

JEAVIGHKSYSRJG-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)C

正規SMILES

CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。